REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
butyl rubber
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture formed
|
Type
|
ADDITION
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Thereafter, the culture medium treated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Na+].[Cl-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
butyl rubber
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture formed
|
Type
|
ADDITION
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Thereafter, the culture medium treated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
butyl rubber
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture formed
|
Type
|
ADDITION
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Thereafter, the culture medium treated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
butyl rubber
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture formed
|
Type
|
ADDITION
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Thereafter, the culture medium treated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |